(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one
CAS No.: 477853-36-4
Cat. No.: VC4328366
Molecular Formula: C23H16ClF3N2O2
Molecular Weight: 444.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477853-36-4 |
|---|---|
| Molecular Formula | C23H16ClF3N2O2 |
| Molecular Weight | 444.84 |
| IUPAC Name | (3Z)-3-[(4-chlorophenyl)methoxyimino]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one |
| Standard InChI | InChI=1S/C23H16ClF3N2O2/c24-18-10-8-15(9-11-18)14-31-28-21-19-6-1-2-7-20(19)29(22(21)30)13-16-4-3-5-17(12-16)23(25,26)27/h1-12H,13-14H2/b28-21- |
| Standard InChI Key | VZSIOPSNXWQWFN-HFTWOUSFSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NOCC3=CC=C(C=C3)Cl)C(=O)N2CC4=CC(=CC=C4)C(F)(F)F |
Introduction
(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one is a complex organic compound with a molecular formula of C23H16ClF3N2O2 and a molecular weight of 444.8 g/mol . This compound belongs to the indole class, which is known for its diverse biological activities and applications in pharmaceuticals. The compound's structure includes a 4-chlorophenyl group and a 3-trifluoromethylphenyl group, which are attached to a dihydroindolone backbone.
Synonyms
-
(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one
-
477853-36-4
-
(3Z)-3-[(4-chlorophenyl)methoxyimino]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one
-
AKOS005077056
-
11E-424S
Biological and Chemical Applications
While specific biological or chemical applications of (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one are not well-documented, compounds with similar structures often exhibit a range of biological activities. These can include antimicrobial, antiviral, or anticancer properties, depending on the specific functional groups present.
Research Findings and Future Directions
Given the limited availability of specific research findings on this compound, future studies could focus on exploring its potential biological activities, such as assessing its efficacy against various cell lines or pathogens. Additionally, computational models could be employed to predict its pharmacokinetic properties and potential interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume